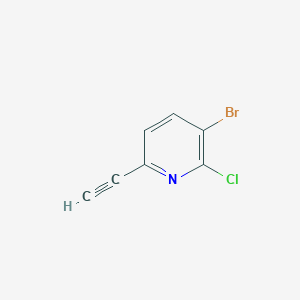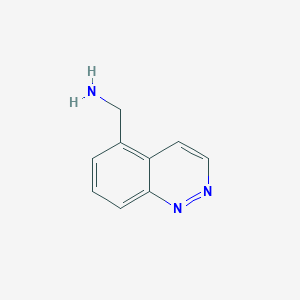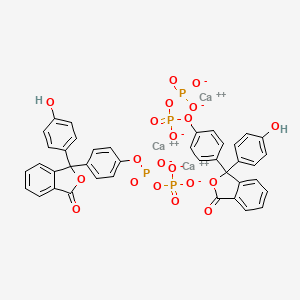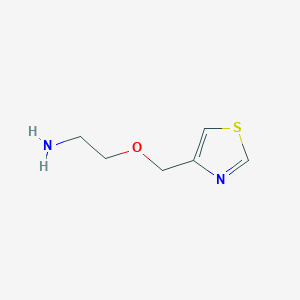
2-(Thiazol-4-ylmethoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiazol-4-ylmethoxy)ethanamine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-4-ylmethoxy)ethanamine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method includes the reaction of 4-thiazolylmethanol with ethylene oxide in the presence of a base to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents like ethyl acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with considerations for safety and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiazol-4-ylmethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Thiazol-4-ylmethoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 2-(Thiazol-4-ylmethoxy)ethanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-thiazolyl)ethanamine: Another thiazole derivative with similar biological activities.
2-(2-methylthiazol-4-yl)ethanamine: A methyl-substituted thiazole derivative with distinct chemical properties.
Uniqueness
2-(Thiazol-4-ylmethoxy)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 4-position of the thiazole ring can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H10N2OS |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
2-(1,3-thiazol-4-ylmethoxy)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c7-1-2-9-3-6-4-10-5-8-6/h4-5H,1-3,7H2 |
InChI-Schlüssel |
STLDQUBDVVQHQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CS1)COCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


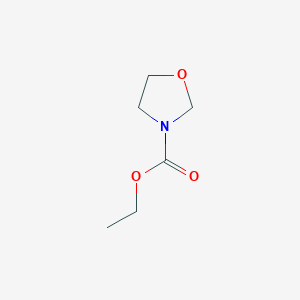

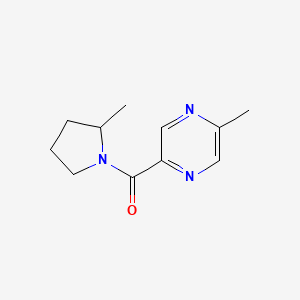
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)



